molecular formula C22H24O2 B13875415 Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate

Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate

Katalognummer: B13875415
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: IOOWSLRITYUPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(8-phenyloct-1-ynyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl-substituted octynyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(8-phenyloct-1-ynyl)benzoate typically involves the coupling of a benzoate derivative with a phenyl-substituted alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of methyl 4-iodobenzoate with 8-phenyloct-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for methyl 4-(8-phenyloct-1-ynyl)benzoate are not well-documented, the general principles of ester synthesis and coupling reactions can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(8-phenyloct-1-ynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(8-phenyloct-1-ynyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which methyl 4-(8-phenyloct-1-ynyl)benzoate exerts its effects depends on the specific context of its application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(phenylethynyl)benzoate: Similar in structure but with a shorter alkyne chain.

    Methyl 4-(phenylamino)benzoate: Contains an amino group instead of an alkyne.

    Methyl benzoate: Lacks the phenyl-substituted alkyne chain.

Uniqueness

Methyl 4-(8-phenyloct-1-ynyl)benzoate is unique due to its extended alkyne chain and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications that require such structural characteristics.

Eigenschaften

Molekularformel

C22H24O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

methyl 4-(8-phenyloct-1-ynyl)benzoate

InChI

InChI=1S/C22H24O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7,11H2,1H3

InChI-Schlüssel

IOOWSLRITYUPKE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C#CCCCCCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.